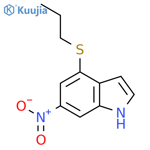Tyrosols
Tyrosols are a class of phenolic compounds derived from tyrosine, one of the twenty standard amino acids found in proteins. These compounds play essential roles in various biological processes and have garnered significant interest due to their antioxidant and anti-inflammatory properties. In the chemical industry, tyrosols are utilized as natural preservatives in cosmetics and food products, thanks to their ability to neutralize free radicals and inhibit oxidative stress. They also find applications in pharmaceuticals for their potential health benefits and as intermediates in organic synthesis.
Tyrosols can be classified into several types based on their structure, such as tyrosol (3,4-dihydroxyphenylalanine), hydroxytyrosol (3,4-dihydroxy-5-hydroxycinnamic acid), and sinapoyl tyrosine. Among these, hydroxytyrosol is particularly noted for its potent antioxidant activity and has been extensively studied for its beneficial effects on cardiovascular health.
In cosmetics, the use of tyrosols helps in delaying skin aging by reducing oxidative damage. In food products, they enhance shelf life while maintaining product quality. The extraction and purification processes of tyrosols from natural sources like olive leaves or oak bark ensure that these compounds are obtained sustainably and with minimal environmental impact.

| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
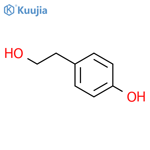 |
Tyrosol | 501-94-0 | C8H10O2 |
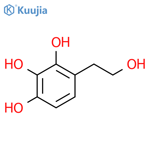 |
4-(2-hydroxyethyl)benzene-1,2,3-triol | 2228318-97-4 | C8H10O4 |
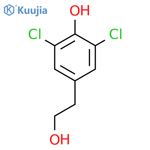 |
2-(3,5-Dichloro-4-hydroxyphenyl)ethanol | 115150-58-8 | C8H8Cl2O2 |
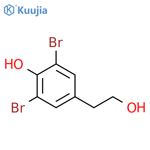 |
2,6-dibromo-4-(2-hydroxyethyl)phenol | 303009-05-4 | C8H8Br2O2 |
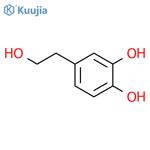 |
Hydroxytyrosol | 10597-60-1 | C8H10O3 |
 |
3-chloro-4-(2-hydroxyethyl)phenol | 307311-43-9 | C8H9ClO2 |
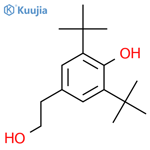 |
2,6-di-tert-Butyl-4-(2-hydroxyethyl)phenol | 3673-68-5 | C16H26O2 |
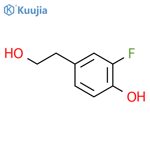 |
2-fluoro-4-(2-hydroxyethyl)phenol | 5497-21-2 | C8H9O2F |
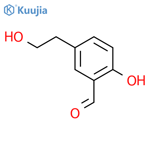 |
Benzaldehyde, 2-hydroxy-5-(2-hydroxyethyl)- | 110005-81-7 | C9H10O3 |
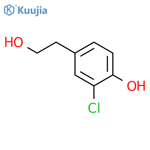 |
2-chloro-4-(2-hydroxyethyl)phenol | 50972-63-9 | C8H9ClO2 |
Literatura relevante
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Proveedores recomendados
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados
-
 2-Ethylanthracene Cas No: 52251-71-5
2-Ethylanthracene Cas No: 52251-71-5 -
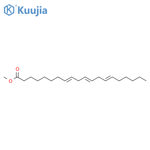
-
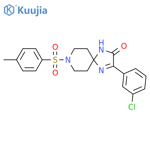
-
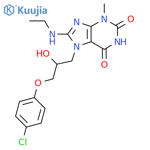
-
